molecular formula C21H14ClN3OS B2916381 (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one CAS No. 866131-60-4

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2916381
CAS No.: 866131-60-4
M. Wt: 391.87
InChI Key: QPOPMEIBPUWEIL-RQZCQDPDSA-N
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Description

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining indole and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one: Unique due to its specific indole-thiazole structure.

    Indole derivatives: Compounds like tryptophan and serotonin, which have different biological activities.

    Thiazole derivatives: Compounds like thiamine (vitamin B1), which play essential roles in biological processes.

Uniqueness

The uniqueness of this compound lies in its combined indole and thiazole structure, which imparts distinct chemical and biological properties not found in simpler indole or thiazole derivatives.

Properties

IUPAC Name

(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3OS/c22-21-23-10-14(27-21)12-25-11-13(15-5-2-4-8-19(15)25)9-17-16-6-1-3-7-18(16)24-20(17)26/h1-11H,12H2,(H,24,26)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPMEIBPUWEIL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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